molecular formula C14H14F4N2O4 B4266466 3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4266466
M. Wt: 350.26 g/mol
InChI Key: ROATXRYBFDKSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as DFP-10825, is a pyrazoline derivative that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of cancer research, neurology, and immunology.

Scientific Research Applications

3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use in various scientific research applications. In cancer research, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In neurology, 3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and improve cognitive function. In immunology, this compound has been studied for its potential use as an immunomodulatory agent. It has been found to modulate the immune response and enhance the activity of immune cells.

Mechanism of Action

The mechanism of action of 3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to activate the JNK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the activity of various enzymes involved in cell growth and survival. It has also been found to induce apoptosis in cancer cells. In neurology, 3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to have neuroprotective effects and improve cognitive function. It has also been found to reduce inflammation in the brain. In immunology, this compound has been found to modulate the immune response and enhance the activity of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is that it has shown promising results in various scientific research applications. It is also relatively easy to synthesize. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of this compound.

Future Directions

There are several future directions for the study of 3,5-bis(difluoromethyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential use in cancer research. This compound has shown promising results as a potential anticancer agent, and further research is needed to fully understand its mechanism of action and potential clinical applications. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has shown neuroprotective effects and improved cognitive function, and further research is needed to fully understand its potential clinical applications. Finally, another direction is to investigate its potential use as an immunomodulatory agent. This compound has shown promising results in modulating the immune response, and further research is needed to fully understand its potential clinical applications.

properties

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F4N2O4/c1-23-8-3-7(4-9(5-8)24-2)12(21)20-14(22,13(17)18)6-10(19-20)11(15)16/h3-5,11,13,22H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROATXRYBFDKSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3,5-dimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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